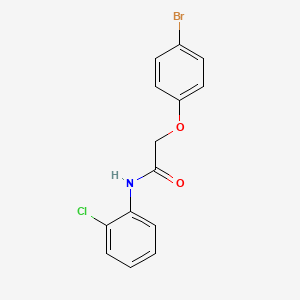
3-chloro-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction
3-Chloro-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound belonging to the class of organic compounds known as benzothiophenes. This compound has garnered attention in the scientific community due to its potential applications and structural uniqueness. While this report focuses on its synthesis, molecular structure, reactions, and properties, it specifically avoids discussions related to drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of related benzothiophene derivatives involves several key steps, starting from basic precursors like 3-chloro-1-benzothiophene-2-carbonyl chloride. This compound can react with various nucleophiles such as aromatic amines, hydroxylamine hydrochloride, and formamide to yield a range of substituted quinazolinones and other related compounds (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis of benzothiophene derivatives, such as the title compound, involves examining the dihedral angles, hydrogen bonding, and positional disorder within the molecule. For instance, in related compounds, the dihedral angles between the thiophene ring and attached groups have been reported, providing insights into the overall shape and electronic distribution of the molecule (Mukhtar et al., 2012).
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, including interactions with cyanamides and nucleophiles, leading to the formation of new compounds. These reactions are influenced by the substituents on the benzothiophene core and can be utilized to synthesize a wide range of chemical entities (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are determined through various analytical techniques and contribute to the compound's application potential. The crystal structures, for example, reveal information about molecular interactions and stability (Abbasi et al., 2011).
Chemical Properties Analysis
The chemical properties of benzothiophene derivatives, including reactivity, stability, and electronic properties, are influenced by their molecular structure. The presence of electron-withdrawing or donating groups, the degree of substitution, and the nature of the attached rings (such as pyridine) significantly affect these properties. The chemical behavior towards different reagents and conditions can be used to derive functional materials with desired characteristics (Ahmed, 2007).
properties
IUPAC Name |
3-chloro-6-methyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-3-12-13(8-10)21-15(14(12)17)16(20)19-9-11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHTXPDJADEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-chlorophenyl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5585004.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-N-(2-methoxy-5-methylphenyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5585005.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5585026.png)


![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)